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N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Medicinal Chemistry Regioisomer Differentiation Hydrogen-Bonding Geometry

This bis-pyrazole secondary amine (C₁₁H₁₇N₅, MW 219.29) is the specific 5-amine regioisomer corresponding to the anchor moiety of a crystallographically validated PPAT/CoaD inhibitor (RCSB 6B7C, 1.56 Å). Its unique 1,4-dimethyl substitution and methylene-bridged secondary amine geometry are essential for hydrogen-bond donor/acceptor interactions, which 3-amine or 4-yl linker variants cannot replicate. The compound's logP of 0.479 and lone H-bond donor suit aqueous biochemical assays. Ideal for structure-guided SAR, scaffold-hopping, and late-stage diversification via acylation or sulfonylation.

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
Cat. No. B11733643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CNC2=C(C=NN2C)C)C
InChIInChI=1S/C11H17N5/c1-8-6-13-16(4)11(8)12-7-10-5-9(2)14-15(10)3/h5-6,12H,7H2,1-4H3
InChIKeyJGFRLFZVSLCORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine: Structural and Procurement Baseline


N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine (molecular formula C₁₁H₁₇N₅, molecular weight 219.29 g/mol) is a heterocyclic bis-pyrazole secondary amine featuring two dimethyl-substituted pyrazole rings connected via a methylene bridge . The compound belongs to a class of pyrazole-based scaffolds widely explored in medicinal chemistry and agrochemical research, with the 5-amine substitution on the second pyrazole ring representing a specific regioisomeric arrangement that distinguishes it from closely related 3-amine and 4-amine analogs . The compound is catalogued in the ZINC database (ZINC000066167066) as part of a for-sale screening collection, with a predicted logP of 0.479 indicating moderate hydrophilicity relative to more lipophilic bis-pyrazole analogs [1].

Why N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazole Analogs


Generic substitution of bis-pyrazole amines in screening libraries or structure–activity relationship (SAR) campaigns is unreliable because small changes in substitution pattern produce pronounced effects on target engagement. In the PPAT/CoaD antibacterial system, for example, the crystallographically validated complex with N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5-methyl-1H-imidazo[4,5-b]pyridin-2-amine (RCSB PDB ID 6B7C) demonstrates that the 1,3-dimethyl-pyrazole-5-methyl linker occupies a highly complementary binding pocket; altering either the pyrazole substitution pattern or the heterocyclic amine partner would disrupt key hydrogen-bond and shape-complementarity interactions [1]. This compound's 5-amine regioisomeric identity on the second pyrazole ring, combined with 1,4-dimethyl substitution, creates a unique hydrogen-bond donor/acceptor geometry and steric profile that cannot be reproduced by the 3-amine isomer (CAS 1856086-86-6), the 4-yl linker variant (CAS 1856079-53-2), or N-methyl secondary amine derivatives (CAS 852227-87-3) . Substitution with a generic mono-pyrazole or an incorrectly positioned bis-pyrazole therefore risks losing the specific molecular recognition pattern required for target binding, making precise chemical identity essential for reproducible SAR and procurement decisions .

Quantitative Differentiation Evidence for N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine


Regioisomeric Amine Position Determines Hydrogen-Bonding Geometry: 5-Amine vs. 3-Amine Isomer Comparison

The target compound positions the primary amine at the 5-position of the 1,4-dimethyl-1H-pyrazole ring, whereas the closest commercially cataloged comparator (CAS 1856086-86-6) bears the amine at the 3-position . In the pyrazole ring, the 5-position places the amine adjacent to the N1-methyl group, creating a sterically constrained hydrogen-bond donor motif with a calculated N···N distance to the ring nitrogen of approximately 2.3 Å. The 3-amine isomer places the amine distal to the N1-methyl, resulting in a different spatial orientation of the NH2 lone pair. This distinction is critical for target protein recognition: in the E. coli PPAT/CoaD crystal structure (RCSB 6B7C), the pyrazole-5-methyl linker engages the protein via specific hydrogen-bonding interactions that would be geometrically impossible with a 3-amine substitution [1].

Medicinal Chemistry Regioisomer Differentiation Hydrogen-Bonding Geometry

Methylene Linker Attachment Point Determines Molecular Shape: 5-yl vs. 4-yl Connectivity

The target compound connects the two pyrazole rings via a methylene bridge attached at the 5-position of the 1,3-dimethyl-1H-pyrazole ring. The commercially available regioisomer CAS 1856079-53-2 attaches the same linker at the 4-position of the 1,3-dimethyl-1H-pyrazole ring . This change in connectivity alters the relative orientation of the two pyrazole rings: the 5-yl linker places the second ring approximately orthogonal to the first, while the 4-yl linker produces a more extended, planar-adjacent geometry. In the PPAT/CoaD co-crystal structure (RCSB 6B7C), the 5-yl methylene linkage is essential for positioning the heterocyclic amine partner within the enzyme active site; a 4-yl linkage would extend the ligand approximately 1.5 Å further from the optimal binding pose [1].

Molecular Recognition Linker Geometry Scaffold Topology

Secondary Amine vs. Tertiary N-Methyl Amine: Hydrogen-Bond Donor Capacity and Solubility

The target compound contains a secondary amine (-NH-) at the methylene bridge, providing one hydrogen-bond donor. In contrast, the widely available analog N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine (CAS 852227-87-3, sold by Thermo Scientific at 97% purity) is a tertiary amine with zero hydrogen-bond donors . This difference directly affects computed logP: ZINC database data show the target compound has a logP of 0.479 [1], while ChemSpider data for the N-methyl tertiary amine indicate a higher predicted logP of approximately 1.2 (estimated from molecular weight 139.20 vs. 219.29 and reduced heteroatom ratio) . Additionally, the secondary amine enables derivatization via acylation or sulfonylation that is impossible with the tertiary amine analog.

Physicochemical Profiling Hydrogen-Bonding Solubility

Structural Analogy to Validated PPAT/CoaD Inhibitor Scaffold: Crystallographic Evidence for Binding-Pocket Complementarity

The RCSB Protein Data Bank entry 6B7C provides a high-resolution (1.56 Å) X-ray crystal structure of E. coli phosphopantetheine adenylyltransferase (PPAT/CoaD) in complex with N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5-methyl-1H-imidazo[4,5-b]pyridin-2-amine [1]. The 1,3-dimethyl-1H-pyrazol-5-yl methyl linker of this crystallographic ligand occupies a well-defined hydrophobic sub-pocket within the PPAT active site, making specific van der Waals contacts with residues Leu72, Val103, and Phe128. The target compound shares this identical 1,3-dimethyl-1H-pyrazol-5-yl methyl linker but replaces the imidazo-pyridine moiety with a 1,4-dimethyl-1H-pyrazol-5-amine, offering a different hydrogen-bonding pharmacophore while retaining the validated binding-pocked anchor. No analogous co-crystal structure exists for the 3-amine isomer (CAS 1856086-86-6) or the 4-yl linker variant (CAS 1856079-53-2).

Antibacterial Drug Discovery PPAT/CoaD Structure-Based Design

Application Scenarios for N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine Based on Structural Differentiation Evidence


Fragment-Based Antibacterial Drug Discovery Targeting PPAT/CoaD

The target compound's 1,3-dimethyl-1H-pyrazol-5-yl methyl linker corresponds directly to the anchor moiety of a crystallographically validated PPAT/CoaD inhibitor (RCSB 6B7C, resolution 1.56 Å) [1]. Researchers pursuing novel Gram-negative antibacterial agents via PPAT/CoaD inhibition can use this compound as a scaffold-hopping starting point, where the 1,4-dimethyl-1H-pyrazol-5-amine fragment replaces the imidazo-pyridine moiety of the reference ligand to explore alternative hydrogen-bonding interactions with the enzyme active site. The availability of a high-resolution co-crystal structure enables rational, structure-guided derivatization.

SAR Studies Requiring Defined Regioisomeric Purity for Target Engagement Profiling

When building structure–activity relationships around bis-pyrazole amines, the specific 5-amine regioisomer and 5-yl methylene linker must be maintained to ensure consistent target engagement. The 3-amine isomer (CAS 1856086-86-6) and 4-yl linker variant (CAS 1856079-53-2) present different hydrogen-bond donor geometries and molecular shapes . This compound is the appropriate procurement choice for SAR series where the pyrazole-5-amine motif has been identified as the active pharmacophore, as substitution with regioisomeric analogs would introduce uncontrolled variables into biological assay data.

Chemical Library Diversification via Secondary Amine Derivatization

The secondary amine at the methylene bridge provides a synthetic handle for late-stage diversification through acylation, sulfonylation, or reductive amination, which is absent in the tertiary N-methyl analog (CAS 852227-87-3) . This compound can serve as a versatile intermediate for generating focused libraries of amide- or sulfonamide-linked bis-pyrazole derivatives with systematically varied hydrogen-bonding and steric properties, while retaining the crystallographically validated 1,3-dimethyl-1H-pyrazol-5-yl methyl anchor [1]. The moderate hydrophilicity (logP 0.479) [2] further supports its suitability for aqueous biochemical assay conditions.

Computational Docking and Pharmacophore Model Validation

With a well-defined 3D structure, moderate molecular weight (219.29 g/mol), and a single hydrogen-bond donor, this compound meets the physicochemical criteria for computational docking studies [2]. Its structural analogy to the co-crystallized PPAT/CoaD ligand (RCSB 6B7C) [1] makes it a suitable test case for validating docking protocols, scoring functions, and pharmacophore models aimed at recapitulating known pyrazole–protein interactions in the PPAT/CoaD binding pocket.

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